![molecular formula C13H10N4O2S2 B14256626 Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- CAS No. 380149-09-7](/img/structure/B14256626.png)
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is a complex organic compound with the molecular formula C13H10N4O2S2. This compound is known for its unique structure, which includes a diazene group, a nitrophenyl group, and a phenylamino thioxomethyl thio group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with thiophosgene to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenylamino thioxomethyl thio group can interact with proteins and enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar in structure but lacks the nitrophenyl and thioxomethyl thio groups.
4-Nitroazobenzene: Similar but does not have the phenylamino thioxomethyl thio group.
Uniqueness
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
380149-09-7 |
|---|---|
Molekularformel |
C13H10N4O2S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[(4-nitrophenyl)diazenyl] N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H10N4O2S2/c18-17(19)12-8-6-11(7-9-12)15-16-21-13(20)14-10-4-2-1-3-5-10/h1-9H,(H,14,20) |
InChI-Schlüssel |
SWXILQINSMGVHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)SN=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


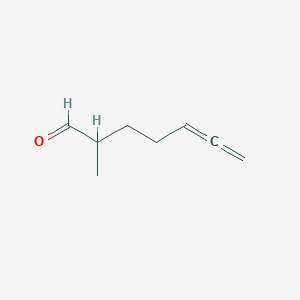
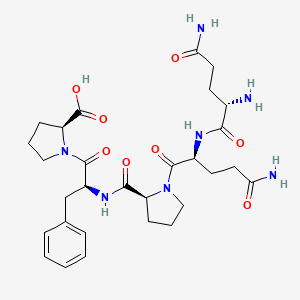
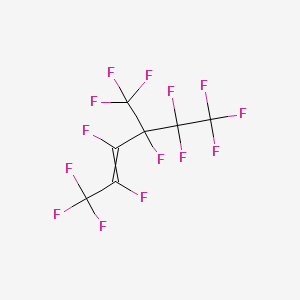
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
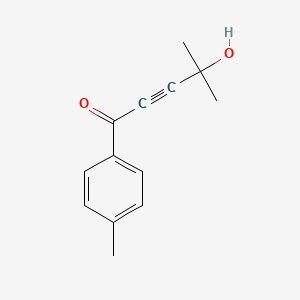
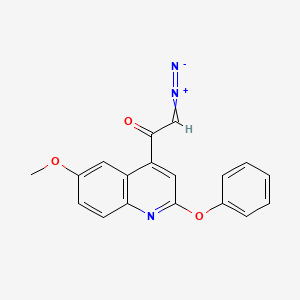

![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
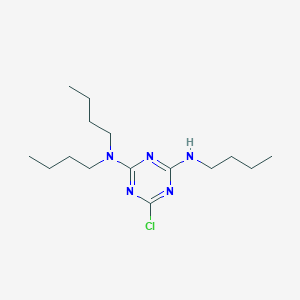
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
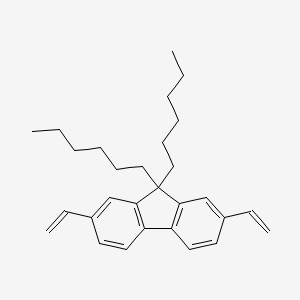
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
